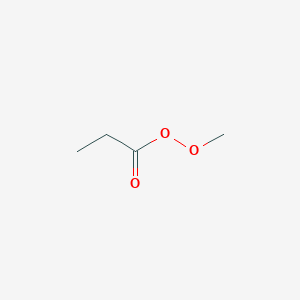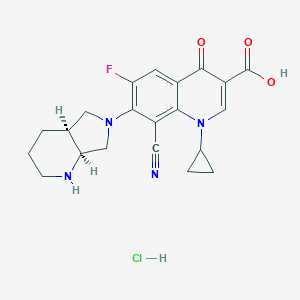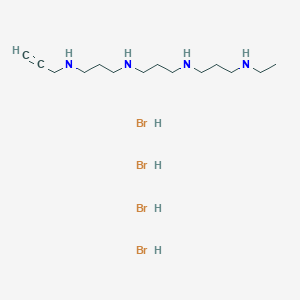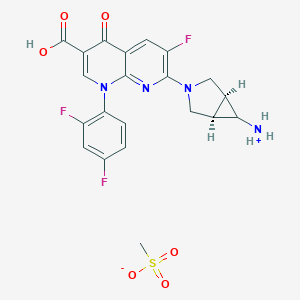
Methyl 6-carbamoylnaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-carbamoylnaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 149505-88-4. It has a molecular weight of 229.24 and its IUPAC name is methyl 6-(aminocarbonyl)-2-naphthoate . This compound finds applications across various domains, including organic synthesis, medicinal chemistry, and materials science.
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15). The InChI key is FRSDNJDYURVPCW-UHFFFAOYSA-N .Applications De Recherche Scientifique
Methyl 6-carbamoylnaphthalene-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of nucleic acids and proteins in biological samples. The compound has also been studied for its anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of Methyl 6-carbamoylnaphthalene-2-carboxylate is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential as a fluorescent probe for the detection of nucleic acids and proteins. However, the exact biochemical and physiological effects of this compound are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-carbamoylnaphthalene-2-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, making it an ideal probe for the detection of nucleic acids and proteins. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Methyl 6-carbamoylnaphthalene-2-carboxylate. One potential direction is to study its potential as an anti-inflammatory and anti-tumor agent. Another direction is to further explore its use as a fluorescent probe for the detection of nucleic acids and proteins. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
Methyl 6-carbamoylnaphthalene-2-carboxylate is synthesized through a multi-step process that involves the reaction of 2-nitronaphthalene with ethyl chloroformate to form 2-nitrophenyl chloroformate. The resulting compound is then reacted with methylamine to form the intermediate product, which is then further reacted with sodium hydroxide and methanol to form this compound.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 6-carbamoylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSDNJDYURVPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179393 |
Source


|
| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149505-88-4 |
Source


|
| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149505-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 6-(aminocarbonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)


![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)


